

Comparative Guide: Trans-4-tert-Butylcyclohexanecarboxylic Acid as a Reference Compound

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Compound of Interest

Compound Name: *trans*-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-4-tert-Butylcyclohexanecarboxylic acid with relevant alternative compounds, supported by experimental data. It is intended to serve as a valuable resource for research, development, and decision-making processes.

Introduction to trans-4-tert-Butylcyclohexanecarboxylic Acid

Trans-4-tert-Butylcyclohexanecarboxylic acid is a substituted cyclohexane derivative characterized by a bulky tert-butyl group and a carboxylic acid moiety in a trans configuration on the cyclohexane ring.^{[1][2]} This rigid, non-planar structure is of significant interest in medicinal chemistry and drug design, often utilized as a bioisosteric replacement for other bulky groups or as a scaffold to explore structure-activity relationships (SAR). Its derivatives have been investigated for various therapeutic applications, notably as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis and a target for metabolic diseases.^{[3][4]}

Alternative Reference Compounds

For a comprehensive comparison, two alternative compounds have been selected based on structural similarity and application relevance:

- **1-Adamantanecarboxylic Acid:** A rigid, polycyclic carboxylic acid, it serves as a common structural motif in medicinal chemistry, including in the development of DGAT1 inhibitors.[3] [5] Its cage-like structure provides a different spatial arrangement compared to the cyclohexane ring.
- **Tranexamic Acid:** A clinically approved antifibrinolytic drug, it is a cyclohexane carboxylic acid derivative with an aminomethyl group.[6][7] It provides a valuable reference for biological activity within the same chemical class, albeit with a different therapeutic target.

Comparative Data

The following tables summarize key quantitative data for trans-4-tert-Butylcyclohexanecarboxylic acid and its alternatives.

Physicochemical Properties

Property	trans-4-tert-Butylcyclohexanecarboxylic Acid	1-Adamantanecarboxylic Acid	Tranexamic Acid
Molecular Formula	C ₁₁ H ₂₀ O ₂ [1][8]	C ₁₁ H ₁₆ O ₂ [9][10]	C ₈ H ₁₅ NO ₂
Molecular Weight (g/mol)	184.28[1][8]	180.24[9][10]	157.21
Melting Point (°C)	148	175-176.5[10]	>300 (decomposes) [11]
LogP (experimental)	Data not available in a directly comparable format	Data not available in a directly comparable format	0.3[12]
Water Solubility	Data not available in a directly comparable format	Data not available in a directly comparable format	Freely soluble[11][13]

Note: Directly comparable, experimentally determined logP and water solubility values from a single source are not readily available in the searched literature. The provided data for Tranexamic Acid is from established databases.

Biological Activity

While direct inhibitory data for the parent compounds against DGAT1 is not available, data on their derivatives provide insights into their potential as scaffolds.

Compound/Derivative	Target	Activity (IC ₅₀)
E-adamantane carboxylic acid derivative (compound 43c)	Human and Mouse DGAT1	5 nM[3][5]
Tranexamic Acid	Fibrinolysis (plasmin)	~0.43 - 3.79 mg/L (concentration for 50% inhibition)[14][15]

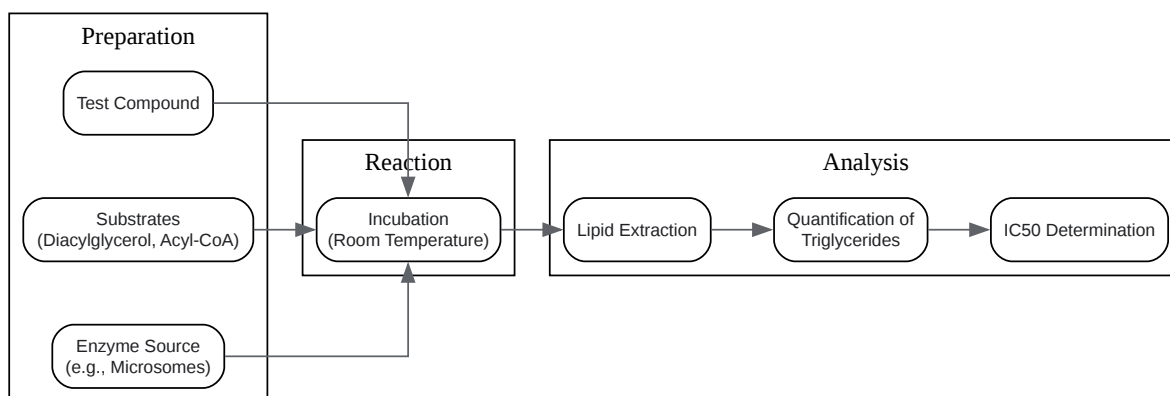
Note: The IC₅₀ value for the adamantane derivative highlights its high potency as a DGAT1 inhibitor. The data for tranexamic acid indicates its effective concentration for antifibrinolytic activity.

Experimental Protocols

Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibition Assay

This in vitro assay determines the potency of a compound to inhibit the DGAT1 enzyme.

Workflow:



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DGAT1 Inhibition Assay Workflow

Methodology:

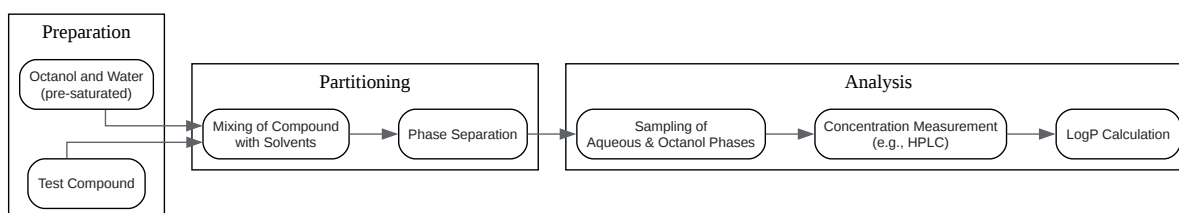
- Enzyme Source: Microsomal fractions from cells overexpressing human or mouse DGAT1 are typically used.
- Reaction Mixture: A buffered solution (e.g., Tris-HCl) containing MgCl_2 , bovine serum albumin, a diacylglycerol substrate, and a radiolabeled or fluorescently tagged fatty acyl-CoA is prepared.
- Compound Addition: The test compound (e.g., derivatives of trans-4-tert-Butylcyclohexanecarboxylic acid or 1-Adamantanecarboxylic acid) is added at various concentrations.
- Incubation: The reaction is initiated by adding the enzyme source and incubated for a defined period (e.g., 15-30 minutes) at room temperature.
- Lipid Extraction: The reaction is stopped, and lipids are extracted using an organic solvent mixture (e.g., chloroform/methanol).

- **Quantification:** The amount of synthesized triglyceride is quantified, often using liquid scintillation counting for radiolabeled substrates or chromatography-mass spectrometry (LC-MS).
- **IC₅₀ Determination:** The concentration of the test compound that inhibits 50% of the DGAT1 activity (IC₅₀) is calculated from the dose-response curve.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Workflow:



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LogP Determination Workflow

Methodology:

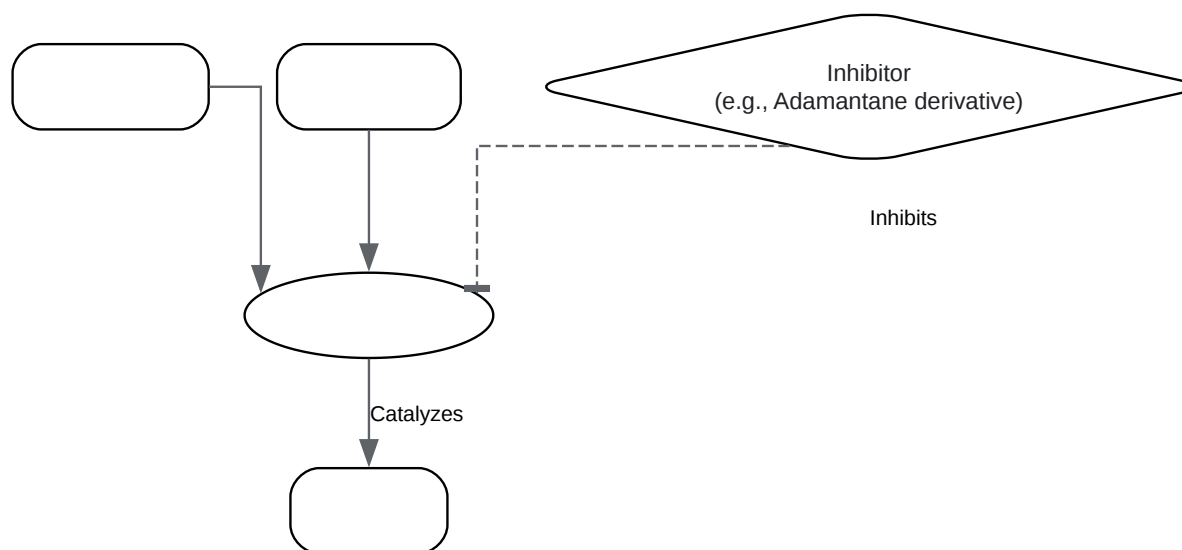
- **Preparation:** A solution of the test compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer), which have been pre-saturated with each other.
- **Partitioning:** The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

- **Phase Separation:** The mixture is allowed to stand, or is centrifuged, to achieve complete separation of the octanol and aqueous layers.
- **Quantification:** The concentration of the compound in each phase is accurately measured, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Signaling Pathway and Logical Relationships

Role of DGAT1 in Triglyceride Synthesis

The following diagram illustrates the central role of DGAT1 in the synthesis of triglycerides, the pathway targeted by inhibitors derived from trans-4-tert-Butylcyclohexanecarboxylic acid and 1-Adamantanecarboxylic acid.



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DGAT1-Mediated Triglyceride Synthesis

Conclusion

Trans-4-tert-Butylcyclohexanecarboxylic acid serves as a valuable reference compound and a versatile scaffold in drug discovery, particularly for targeting enzymes like DGAT1. Its rigid cyclohexane core provides a distinct three-dimensional structure that can be exploited for optimizing ligand-receptor interactions.

- **Comparison with 1-Adamantanecarboxylic Acid:** Both molecules offer rigid, lipophilic scaffolds. While derivatives of 1-adamantanecarboxylic acid have shown high potency as DGAT1 inhibitors, the cyclohexane core of trans-4-tert-Butylcyclohexanecarboxylic acid provides different steric and electronic properties that may be advantageous for fine-tuning selectivity and pharmacokinetic profiles.
- **Comparison with Tranexamic Acid:** This comparison highlights how modifications to the cyclohexane carboxylic acid core can lead to vastly different biological activities. While the unsubstituted ring is explored for metabolic targets, the addition of an aminomethyl group in tranexamic acid results in potent antifibrinolytic activity.

The choice between these and other reference compounds will depend on the specific therapeutic target and the desired physicochemical and pharmacological properties of the final drug candidate. The experimental protocols provided in this guide offer a starting point for the in vitro evaluation and comparison of novel compounds based on these scaffolds.

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